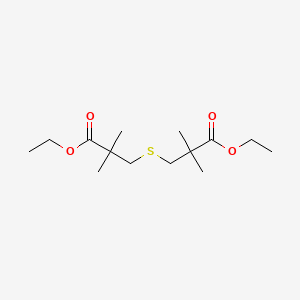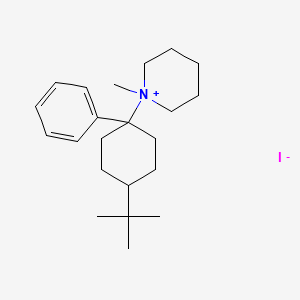
1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core substituted with a tert-butyl-phenylcyclohexyl group and an iodide counterion, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide typically involves multiple steps:
Formation of the tert-butyl-phenylcyclohexyl intermediate: This step involves the alkylation of phenylcyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Synthesis of the piperidinium core: The intermediate is then reacted with N-methylpiperidine under controlled conditions to form the desired piperidinium structure.
Iodide exchange: Finally, the compound is treated with an iodide source, such as sodium iodide, to replace any leaving groups with iodide ions.
Análisis De Reacciones Químicas
1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide undergoes several types of chemical reactions:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinium nitrogen and the phenyl ring.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to yield the corresponding alcohol and piperidine derivatives.
Common reagents used in these reactions include sodium hydride, sodium iodide, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide has several scientific research applications:
Organic Chemistry: It serves as a model compound for studying steric and electronic effects in substituted piperidinium salts.
Pharmacology: The compound’s structure makes it a candidate for investigating potential pharmacological activities, such as receptor binding and enzyme inhibition.
Material Science: Its unique properties may be explored for developing new materials with specific electronic or mechanical characteristics.
Mecanismo De Acción
The mechanism by which 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide exerts its effects is not fully understood. it is believed to interact with molecular targets such as receptors or enzymes through its piperidinium core and phenyl ring. These interactions may involve hydrogen bonding, hydrophobic interactions, and ionic interactions with the iodide ion.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide include:
- 1-(4-tert-Butyl-1-phenylcyclohexyl)-4-methylpiperazine, iodide
- 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, chloride
- 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, bromide
These compounds share the same core structure but differ in their counterions or substituents on the piperidinium ring. The uniqueness of this compound lies in its specific iodide counterion, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
21602-52-8 |
|---|---|
Fórmula molecular |
C22H36IN |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-1-phenylcyclohexyl)-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C22H36N.HI/c1-21(2,3)19-13-15-22(16-14-19,20-11-7-5-8-12-20)23(4)17-9-6-10-18-23;/h5,7-8,11-12,19H,6,9-10,13-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CPLYRJICFDWTNZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)[N+]3(CCCCC3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



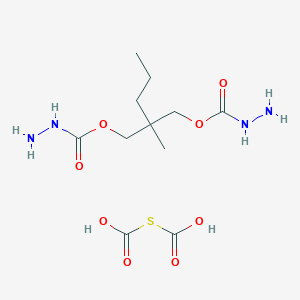
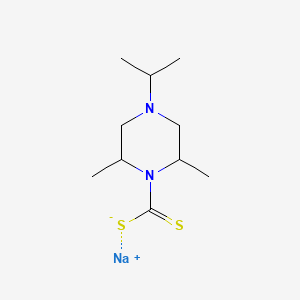
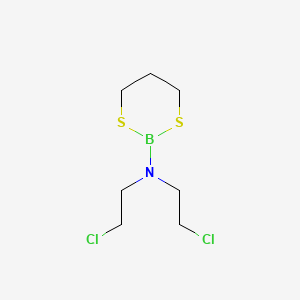


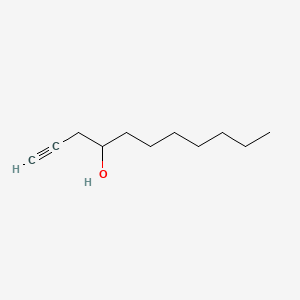
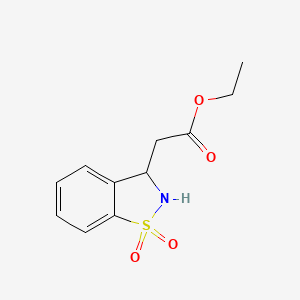
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
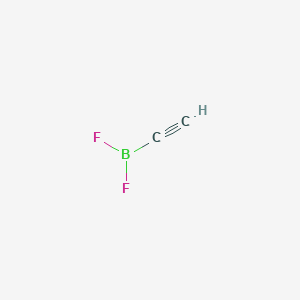
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
